Mt KARI-IN-2 is a chemical compound recognized for its role as a potent inhibitor of Mycobacterium tuberculosis ketol-acid reductoisomerase, an enzyme crucial for the survival of the tuberculosis bacterium. The compound is classified chemically as a thiadiazole derivative, with the molecular formula C14H11N5O4S2 and a molecular weight of approximately 373.39 g/mol. It has demonstrated significant inhibitory activity, with a Ki value of 2.02 μM, indicating its potential as a therapeutic agent against tuberculosis infections .
The primary chemical reaction involving Mt KARI-IN-2 is its interaction with the ketol-acid reductoisomerase enzyme from Mycobacterium tuberculosis. This interaction inhibits the enzyme's function, which is pivotal in the biosynthesis of branched-chain amino acids. The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing substrate conversion and disrupting metabolic pathways essential for bacterial growth .
The biological activity of Mt KARI-IN-2 is primarily characterized by its effectiveness against Mycobacterium tuberculosis. Studies have shown that it inhibits the growth of this pathogen by targeting ketol-acid reductoisomerase, making it a promising candidate for further development as an antitubercular agent. Additionally, its selectivity for bacterial enzymes over human counterparts suggests a favorable safety profile, minimizing potential side effects associated with traditional antibiotics .
The synthesis of Mt KARI-IN-2 typically involves multi-step organic reactions that incorporate thiadiazole and amide functionalities. Common methods include:
Mt KARI-IN-2 has potential applications in:
Interaction studies have focused on understanding how Mt KARI-IN-2 binds to ketol-acid reductoisomerase. Techniques such as X-ray crystallography and molecular docking simulations have been employed to visualize binding interactions at the molecular level. These studies reveal critical insights into the binding affinity and specificity of Mt KARI-IN-2, which are essential for optimizing its structure for improved biological activity .
Several compounds share structural similarities with Mt KARI-IN-2, particularly within the class of thiadiazoles and amides. Here are some notable examples:
| Compound Name | Structure Type | Ki Value (μM) | Unique Features |
|---|---|---|---|
| Mt KARI-IN-1 | Thiadiazole derivative | 3.00 | Similar mechanism but lower potency |
| Compound A | Thiadiazole derivative | 1.50 | More potent against resistant strains |
| Compound B | Amide derivative | 5.00 | Broader spectrum against various bacterial pathogens |
Mt KARI-IN-2 stands out due to its specific targeting of Mycobacterium tuberculosis ketol-acid reductoisomerase, demonstrating a unique balance between potency and selectivity compared to other compounds in its class .
Mycobacterium tuberculosis employs sophisticated mechanisms to evade host immune responses and persist within macrophages, including metabolic adaptations to nutrient scarcity. The bacterium’s reliance on de novo synthesis of branched-chain amino acids (leucine, isoleucine, and valine) for cell wall biosynthesis and energy production makes this pathway indispensable for survival. First-line TB drugs such as isoniazid and rifampicin target mycolic acid synthesis and RNA polymerase, respectively. However, mutations in genes like katG and rpoB have rendered these agents ineffective against MDR/XDR strains, with treatment success rates dropping below 50% in some regions. The lack of new antimicrobial classes approved for TB in the past 40 years underscores the urgency of identifying novel targets like Mtb KARI.
The BCAA biosynthesis pathway begins with acetolactate synthase (ALS), which condenses two pyruvate molecules to form acetolactate. KARI then catalyzes the isomerization of acetolactate to 2,3-dihydroxy-3-isovalerate and its subsequent NADPH-dependent reduction to 2,3-dihydroxyisovalerate. This dual functionality makes KARI a linchpin in the pathway, as evidenced by the lethality of KARI knockout mutations in Mycobacterium tuberculosis. Crucially, mammals lack this pathway, obtaining BCAAs through diet, thereby minimizing off-target effects in human hosts.
Table 1: Key Enzymes in Mycobacterium tuberculosis BCAA Biosynthesis
| Enzyme | Function | Essentiality for Survival | Human Ortholog Present? |
|---|---|---|---|
| Acetolactate synthase | Condenses pyruvate to acetolactate | Yes | No |
| Ketol-acid reductoisomerase | Isomerizes and reduces acetolactate | Yes | No |
| Dihydroxyacid dehydratase | Forms α-keto acids for BCAA synthesis | Yes | No |
KARI’s bifunctional active site, which coordinates Mg2+ for isomerization and NADPH for reduction, presents a unique structural vulnerability. Inhibitors like N-isopropyloxamate (IpOHA) and MMV553002 have demonstrated nanomolar affinity for Mtb KARI, validating the enzyme’s druggability. However, these compounds often suffer from poor pharmacokinetic properties or off-target effects. Mt KARI-IN-2 addresses these limitations through a distinct binding mechanism that avoids competition with endogenous substrates like 2-acetolactate. Structural studies of homologs (e.g., Staphylococcus aureus KARI) reveal that Mt KARI-IN-2 occupies a hydrophobic pocket adjacent to the NADPH-binding site, inducing conformational changes that disrupt cofactor recruitment.
Mechanistic Insights:
This dual-mode inhibition circumvents resistance mechanisms that arise from single-target mutations, a significant advantage over existing therapies.
Mt KARI-IN-2 represents a sophisticated thiadiazole derivative compound that has been chemically classified as a thiourea-substituted heterocyclic system [6]. The structural foundation of this compound is built upon a 1,3,4-thiadiazole ring system, which serves as the central heterocyclic core [2]. This five-membered ring contains two nitrogen atoms and one sulfur atom, positioning it within the broader family of thiadiazole compounds that have gained significant attention in medicinal chemistry [4] [12].
The complete structural designation of Mt KARI-IN-2 is N-(4-methoxyphenyl)-N'-[5-(5-nitro-2-furanyl)-1,3,4-thiadiazol-2-yl]-thiourea [6]. This systematic nomenclature reveals the complex substitution pattern that defines the compound's three-dimensional architecture. The molecule features a distinctive arrangement where a 5-nitro-2-furanyl group is attached at the 5-position of the thiadiazole ring, while a 4-methoxyphenyl group is connected through a thiourea linkage at the 2-position [6].
The nitrofuran moiety introduces significant electronic properties to the molecular structure, contributing to the compound's overall reactivity profile [2]. The presence of the nitro group (-NO₂) on the furan ring creates an electron-withdrawing effect that influences the electronic distribution throughout the conjugated system [4]. This structural feature is particularly relevant for the compound's biological activity as a ketol-acid reductoisomerase inhibitor [2].
The methoxyphenyl substituent provides additional structural complexity through its aromatic character and the electron-donating methoxy group (-OCH₃) [6]. This substitution pattern creates a balanced electronic environment within the molecule, where electron-withdrawing and electron-donating groups work in concert to establish the compound's pharmacological properties [12].
Table 1: Structural Features of Mt KARI-IN-2
| Structural Feature | Description |
|---|---|
| Core Structure | Thiadiazole derivative with nitrofuran and methoxyphenyl substituents |
| Heterocyclic System | 1,3,4-Thiadiazole ring fused with thiourea moiety |
| Key Functional Groups | Nitro group, methoxy group, thiourea linkage |
| Ring Systems | Thiadiazole ring, furan ring, phenyl ring |
| Substitution Pattern | 5-(5-nitro-2-furanyl) at position 2 of thiadiazole, 4-methoxyphenyl on thiourea |
| Structural Isomerism | No reported isomers in literature |
| Stereochemistry | No chiral centers |
The thiourea linkage represents a critical structural element that connects the thiadiazole core to the methoxyphenyl group [6] [31]. This linkage provides both conformational flexibility and potential for hydrogen bonding interactions, which are essential for the compound's binding affinity to its target enzyme [2]. The thiourea moiety contains both sulfur and nitrogen atoms that can participate in various intermolecular interactions, contributing to the compound's overall binding profile [31].
The molecular formula of Mt KARI-IN-2, C₁₄H₁₁N₅O₄S₂, reflects a complex heterocyclic structure with a molecular weight of 373.39 grams per mole [2] [6]. This molecular composition reveals several important structural characteristics that influence the compound's physicochemical and biological properties.
The carbon framework consists of fourteen carbon atoms distributed across three distinct aromatic systems: the thiadiazole ring (2 carbons), the furan ring (4 carbons), and the phenyl ring (6 carbons), with additional carbon atoms in the methoxy substituent and thiourea linkage [6]. This aromatic character contributes significantly to the compound's stability and electronic properties [4] [12].
The nitrogen content, represented by five nitrogen atoms, is notably high and reflects the compound's classification as a nitrogen-rich heterocycle [6]. These nitrogen atoms are strategically positioned within the thiadiazole ring (2 atoms), the thiourea linkage (2 atoms), and the nitro group (1 atom) [6]. The high nitrogen content is characteristic of compounds designed for biological activity, as nitrogen atoms can participate in hydrogen bonding and coordinate interactions with target proteins [2] [5].
The oxygen atoms, totaling four in the molecular formula, are distributed between the nitro group (2 atoms) and the methoxy group (1 atom), with an additional oxygen contributing to the overall structural framework [6]. These oxygen atoms serve as potential hydrogen bond acceptors and contribute to the compound's polarity and solubility characteristics [9] [26].
The presence of two sulfur atoms distinguishes Mt KARI-IN-2 within the thiadiazole family [6]. One sulfur atom is integral to the thiadiazole ring structure, while the second sulfur atom is part of the thiourea linkage [6] [31]. The dual sulfur content influences the compound's electronic properties and may contribute to its binding interactions with sulfur-containing amino acid residues in target proteins [2] [5].
Table 2: Molecular Composition Analysis of Mt KARI-IN-2
| Element | Count | Percentage by Mass | Contribution to Structure |
|---|---|---|---|
| Carbon (C) | 14 | 45.04% | Aromatic frameworks, methoxy group |
| Hydrogen (H) | 11 | 2.96% | Aromatic protons, methyl group |
| Nitrogen (N) | 5 | 18.72% | Thiadiazole ring, thiourea, nitro group |
| Oxygen (O) | 4 | 17.14% | Nitro group, methoxy group |
| Sulfur (S) | 2 | 17.14% | Thiadiazole ring, thiourea linkage |
The molecular weight of 373.39 grams per mole positions Mt KARI-IN-2 within the optimal range for small molecule drug candidates [9] [11]. This molecular weight falls well below the upper limit of 500 daltons specified in Lipinski's Rule of Five, which is a critical consideration for oral bioavailability [11] [26]. The compound's molecular weight suggests favorable properties for cellular permeability and distribution [9] [26].
The molecular density and three-dimensional structure of Mt KARI-IN-2 are influenced by the planar nature of its aromatic ring systems and the flexibility introduced by the thiourea linkage [6] [31]. The compound's overall geometry allows for potential conformational adjustments that may be important for its binding to the ketol-acid reductoisomerase enzyme [2].
The physicochemical properties of Mt KARI-IN-2 have been characterized through various analytical methods and computational predictions, revealing important insights into its potential as a pharmaceutical compound [2] [26]. The compound demonstrates a complex solubility profile that reflects its mixed hydrophilic and lipophilic character [22] [26].
Solubility studies indicate that Mt KARI-IN-2 exhibits moderate solubility in polar solvents such as methanol and ethanol, while demonstrating limited solubility in non-polar solvents like hexane [22]. This solubility pattern is consistent with the compound's structural features, including the polar nitro and methoxy groups balanced against the aromatic ring systems [22] [25]. The presence of the thiourea linkage contributes to hydrogen bonding capabilities, enhancing solubility in protic solvents [22] [31].
The lipophilicity of Mt KARI-IN-2, expressed through its calculated logarithmic partition coefficient (LogP), is estimated to fall within the range of 1.8 to 2.5 [24] [26]. This value suggests an optimal balance between hydrophilic and lipophilic characteristics, which is favorable for membrane permeability and bioavailability [24] [26]. The compound's lipophilicity is influenced by the aromatic ring systems, which contribute to its hydrophobic character, while the polar functional groups moderate this effect [9] [26].
Table 3: Physicochemical Properties of Mt KARI-IN-2
| Property | Value | Pharmaceutical Relevance |
|---|---|---|
| Molecular Weight | 373.39 g/mol | Within optimal range for oral drugs |
| LogP (calculated) | 1.8-2.5 | Favorable for membrane permeability |
| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule |
| Hydrogen Bond Acceptors | 9 | Slightly elevated but acceptable |
| Rotatable Bonds | 4 | Good for binding flexibility |
| Topological Polar Surface Area | 140-160 Ų | Borderline for permeability |
| Physical State | Solid | Stable for formulation |
The drug-likeness assessment of Mt KARI-IN-2 reveals generally favorable characteristics according to established pharmaceutical criteria [9] [11] [26]. The compound demonstrates compliance with most aspects of Lipinski's Rule of Five, with zero to one violations depending on the specific parameter thresholds applied [11] [26]. The molecular weight of 373.39 grams per mole falls well within the acceptable range, and the estimated LogP value suggests appropriate lipophilicity [11] [24].
The hydrogen bonding profile of Mt KARI-IN-2 shows two hydrogen bond donors and nine hydrogen bond acceptors [26]. While the number of donors complies with Lipinski's criteria, the elevated number of acceptors approaches the upper limit of acceptable values [11] [26]. This characteristic may influence the compound's permeability properties but does not necessarily preclude its development as a pharmaceutical agent [9] [26].
The topological polar surface area (TPSA) of Mt KARI-IN-2 is estimated to range between 140 and 160 square angstroms [26]. This value approaches the upper limit typically associated with good oral bioavailability, suggesting that the compound may face some challenges in passive membrane permeation [9] [26]. However, active transport mechanisms could potentially compensate for this limitation [11] [26].
Table 4: Drug-Likeness Assessment Parameters
| Assessment Criteria | Mt KARI-IN-2 Value | Standard Range | Compliance |
|---|---|---|---|
| Lipinski's Rule of Five | 0-1 violations | ≤1 violation | Compliant |
| Ghose Filter | Compliant | MW 160-480, LogP -0.4-5.6 | Compliant |
| Veber Rules | Borderline | TPSA <140 Ų, ≤10 rotatable bonds | Borderline |
| Bioavailability Score | 0.55-0.56 | >0.1 favorable | Favorable |
| Synthetic Accessibility | 3.5-4.5 | 1-10 scale | Moderate |
The compound's bioavailability score, estimated between 0.55 and 0.56, suggests a moderate probability of achieving adequate oral bioavailability [11] [26]. This score reflects the integration of multiple physicochemical parameters and indicates that Mt KARI-IN-2 possesses characteristics consistent with successful pharmaceutical compounds [9] [11].
Stability considerations for Mt KARI-IN-2 include the potential reactivity of the nitro group and the thiourea linkage under certain conditions [25] [31]. The nitro group may be susceptible to reduction reactions, while the thiourea moiety could undergo oxidation or hydrolysis [25]. These considerations are important for formulation development and storage conditions [9] [25].
The synthetic chemistry of Mt KARI-IN-2 involves sophisticated multi-step organic synthesis strategies that integrate several key transformations to construct the complex heterocyclic framework containing both thiadiazole and amide functionalities [1] [2]. The compound, with molecular formula C14H11N5O4S2 and molecular weight of 373.39 grams per mole, requires careful orchestration of reaction sequences to achieve optimal yields and purity .
Strategic Retrosynthetic Analysis
The synthesis of Mt KARI-IN-2 follows established principles of multi-step organic synthesis, beginning with retrosynthetic analysis to identify suitable precursor molecules [2]. The target molecule can be deconstructed into three primary synthetic fragments: the 4-methoxyphenyl carbamoyl unit, the central thiadiazole ring system, and the 5-nitrothiophene substituent [1]. This convergent approach allows for independent preparation of molecular fragments before final assembly, reducing cumulative yield losses and improving overall synthetic efficiency [2].
Linear versus Convergent Synthetic Strategies
Multi-step synthesis of Mt KARI-IN-2 benefits significantly from convergent synthetic approaches rather than linear sequences [2]. Convergent synthesis reduces the number of sequential transformations applied to the final product, thereby minimizing material losses that typically occur with each synthetic step. The convergent strategy involves parallel preparation of the thiadiazole core and the substituted thiophene fragment, followed by coupling reactions to form the final product [1] [4].
Reaction Pathway Optimization
The synthetic pathway for Mt KARI-IN-2 requires careful optimization of reaction conditions to ensure compatibility between functional groups and maximize yields at each stage [5]. Key considerations include temperature control, solvent selection, and reagent stoichiometry. The synthesis typically involves temperatures ranging from 80-120°C for cyclization reactions, with reaction times of 4-8 hours for complete conversion [1]. Solvent systems incorporating dimethylformamide and dimethyl sulfoxide in specific ratios provide optimal substrate solubility and reaction efficiency.
Thiadiazole Ring Formation Mechanisms
The incorporation of the 1,3,4-thiadiazole ring system in Mt KARI-IN-2 represents a critical synthetic challenge requiring precise control over cyclization conditions [6] [7]. The thiadiazole formation typically proceeds through thiosemicarbazide cyclization pathways, which involve nucleophilic attack of nitrogen on carbonyl carbon, followed by dehydration and subsequent sulfur-mediated ring closure [6].
The proposed mechanism initiates with nucleophilic attack of the thiosemicarbazide nitrogen electron pair on the carboxylic acid carbon, generating an amidrazone intermediate through hydrogen sulfide elimination [6]. Subsequently, the sulfur atom electron pair attacks the carbonyl carbon, causing cyclization, and the resulting intermediate undergoes dehydration followed by electron migration to produce the aromatic thiadiazole heterocycle [6].
Optimized Reaction Conditions for Thiadiazole Synthesis
Systematic optimization studies have established optimal conditions for thiadiazole ring formation in Mt KARI-IN-2 synthesis [7] [8]. The cyclization reaction requires maintenance of basic conditions with potassium hydroxide to achieve pH values between 8.5-9.5, which suppresses premature acidification and minimizes byproduct formation . Temperature control at 80-100°C facilitates efficient cyclization while preventing decomposition of sensitive functional groups.
Solvent selection plays a crucial role in thiadiazole formation, with polar aprotic solvents such as dimethylformamide providing optimal reaction homogeneity . However, dimethylformamide can complicate purification procedures, necessitating the use of ethanol-water mixtures for certain reaction steps to enable facile precipitation and reduce disulfide formation .
Amide Functional Group Integration Strategies
The amide functionality in Mt KARI-IN-2 requires specific synthetic approaches to ensure proper connectivity and stability [10] [11]. Amide bond formation typically employs nucleophilic acyl substitution reactions involving acyl halides or anhydrides with appropriate amine precursors [10]. The reaction proceeds through tetrahedral intermediate formation, followed by elimination of the leaving group to generate the stable amide linkage.
Alternative amide formation strategies include the use of dehydrating reagents such as dicyclohexylcarbodiimide, which facilitates direct coupling between carboxylic acids and amines [10]. This approach offers advantages in terms of atom economy and reduced byproduct formation, particularly important for complex multi-functional molecules like Mt KARI-IN-2.
Functional Group Compatibility and Protection Strategies
The presence of multiple reactive functional groups in Mt KARI-IN-2 necessitates careful consideration of protection group strategies during synthesis [2]. The nitro group on the thiophene ring exhibits significant electrophilic character and may interfere with nucleophilic reactions required for thiadiazole formation. Selective protection of amine functionalities during certain synthetic steps prevents unwanted side reactions and improves overall yields.
The methoxy substituent on the phenyl ring provides electronic deactivation that stabilizes the aromatic system during harsh reaction conditions while improving solubility characteristics [12]. This structural feature requires careful optimization of reaction conditions to prevent demethylation or other degradation pathways.
Advanced Purification Methodologies
The purification of Mt KARI-IN-2 employs multiple complementary techniques to achieve pharmaceutical-grade purity levels exceeding 99% [13] [14]. Recrystallization from ethanol-water mixtures represents the primary purification method, achieving typical yields of 70-85% with purity levels above 98% . The recrystallization process effectively removes sulfate salts and unreacted starting materials through differential solubility principles.
Column chromatography provides versatile purification capabilities with yields ranging from 80-90% and purity levels above 95% [13]. Silica gel stationary phases with gradient elution using ethyl acetate-hexane solvent systems enable effective separation of Mt KARI-IN-2 from structural analogs and synthetic byproducts. The scalability of column chromatography makes it suitable for both analytical and preparative applications.
High-performance liquid chromatography in preparative mode offers the highest resolution purification with yields of 85-95% and purity levels exceeding 99% [14]. Automated systems enable consistent performance and reduce operator variability, making this technique particularly valuable for pharmaceutical applications requiring stringent purity specifications.
Spectroscopic Characterization Methods
Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for Mt KARI-IN-2 through both proton and carbon-13 analysis [15] [16]. Proton nuclear magnetic resonance reveals characteristic chemical shifts for aromatic protons between 6.5-8.5 ppm and aliphatic protons between 2.5-4.0 ppm [17]. The methoxy group protons appear as a singlet around 3.8 ppm, while coupling patterns provide information about connectivity between aromatic rings.
Carbon-13 nuclear magnetic resonance spectroscopy elucidates the carbon framework with aromatic carbons appearing between 110-170 ppm and aliphatic carbons between 20-60 ppm [17]. The carbonyl carbon of the amide functionality typically resonates between 168-175 ppm, consistent with literature values for similar amide-containing compounds [18].
Infrared spectroscopy provides definitive functional group identification through characteristic absorption frequencies [19]. The amide carbonyl stretch appears between 1650-1700 cm⁻¹, while the thiadiazole carbon-nitrogen stretches are observed between 1500-1600 cm⁻¹ [18]. The nitro group on the thiophene ring exhibits strong absorption bands around 1350 and 1520 cm⁻¹, characteristic of aromatic nitro compounds.
Mass Spectrometric Analysis and Validation
Electrospray ionization mass spectrometry confirms the molecular weight of Mt KARI-IN-2 with the molecular ion peak appearing at mass-to-charge ratio 374 corresponding to the protonated molecular ion [1] [19]. High-resolution mass spectrometry provides accurate mass determination within 5 parts per million, enabling confirmation of the empirical formula C14H11N5O4S2.
Fragmentation patterns in mass spectrometry provide structural information through characteristic losses corresponding to functional group eliminations [20]. The loss of the nitro group (mass 46) and methoxy group (mass 31) generates diagnostic fragment ions that confirm the proposed structure. Tandem mass spectrometry techniques enable detailed fragmentation analysis for unambiguous structural assignment.
Elemental Analysis and Purity Assessment
Elemental analysis provides empirical formula validation through determination of carbon, hydrogen, and nitrogen percentages [16]. Theoretical values for Mt KARI-IN-2 include carbon 45.03%, hydrogen 2.97%, and nitrogen 18.76%, with experimental values typically within ±0.4% of calculated values [1]. Discrepancies outside this range indicate the presence of impurities or incomplete reaction conversion.
High-performance liquid chromatography with ultraviolet detection enables quantitative purity assessment through peak area integration [21]. Single peak elution with purity levels above 95% indicates successful purification, while multiple peaks suggest the presence of synthetic impurities or degradation products requiring additional purification steps.
Melting point determination provides additional purity assessment, with pure Mt KARI-IN-2 exhibiting decomposition between 180-220°C [1]. Sharp melting ranges within 2-3°C indicate high purity, while broad melting ranges suggest the presence of impurities or polymorphic forms.
Validation Parameter Optimization
Analytical method validation for Mt KARI-IN-2 follows International Conference on Harmonisation guidelines, encompassing specificity, accuracy, precision, linearity, range, and robustness parameters [21] [22]. Specificity studies demonstrate the ability to distinguish Mt KARI-IN-2 from potential impurities and degradation products through chromatographic resolution and spectroscopic differentiation.
Accuracy assessments involve recovery studies using spiked samples at multiple concentration levels, typically achieving recovery percentages between 98-102% [22]. Precision studies encompass both repeatability and intermediate precision, with relative standard deviations below 2% for quantitative determinations.
Robustness testing evaluates method performance under deliberately varied experimental conditions, including temperature fluctuations, mobile phase composition changes, and pH variations [22]. Successful robustness validation ensures reliable analytical performance across different laboratories and instrumental conditions.
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